molecular formula C19H22F2N2O3S B2354331 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 953918-70-2

2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No. B2354331
CAS RN: 953918-70-2
M. Wt: 396.45
InChI Key: PESAQBOGDIKFTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (a six-membered ring of carbon atoms) with two fluorine atoms and a sulfonamide group attached. The sulfonamide group would be connected to a propyl chain, which is in turn connected to a morpholine ring with a phenyl group .


Chemical Reactions Analysis

Sulfonamides, including this compound, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo acylation, alkylation, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atoms and the sulfonamide group would likely influence properties such as polarity, solubility, and stability .

Scientific Research Applications

Medicinal Chemistry

2,5-Difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: is a compound that can be utilized in the design of new pharmaceutical agents. Its structure, which includes a morpholine ring, is often seen in drugs due to its favorable physicochemical properties and metabolic stability . The morpholine moiety is known for its role in drugs treating obesity and as a potent analgesic agent . This compound could be explored for its potential in creating new therapeutic agents with improved efficacy and reduced side effects.

Antimicrobial Research

The structural analogs of this compound have shown promising antibacterial activities. For instance, fluorinated phenyl morpholine derivatives have exhibited significant activity against various microorganisms . This suggests that 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide could be a valuable scaffold for developing new antimicrobial agents.

Agricultural Chemistry

In agriculture, compounds with morpholine structures have been used in the synthesis of pesticides and herbicides. The presence of the difluoro-benzenesulfonamide group could enhance the compound’s binding affinity to target enzymes in pests, potentially leading to the development of more effective agrochemicals .

Material Science

This compound could serve as a precursor in the synthesis of novel materials. For example, its derivatives have been used to create sensitive materials for detecting toxic organophosphate vapors . Research in this area could lead to the development of advanced sensors and coatings with specific chemical affinities.

Environmental Science

The compound’s derivatives could be investigated for their environmental applications, such as in the removal or degradation of pollutants. The morpholine ring’s ability to bind with various substrates suggests potential uses in environmental remediation technologies .

Biochemistry

In biochemistry, the compound could be used to study enzyme-substrate interactions, given its structural complexity and the presence of multiple functional groups. It could act as an inhibitor or a substrate analog to modulate enzyme activity, providing insights into enzymatic mechanisms .

Pharmacology

Pharmacologically, the compound could be explored for its drug interaction potential. Given the morpholine ring’s history in pharmacology, this compound could be a candidate for drug repurposing studies, where existing drugs are evaluated for new therapeutic uses .

Analytical Chemistry

Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to quantify or identify similar structures in complex mixtures, aiding in the quality control of pharmaceuticals .

Mechanism of Action

The mechanism of action of a sulfonamide compound would depend on its specific structure and the target it interacts with. Many sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria, preventing their growth .

properties

IUPAC Name

2,5-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O3S/c20-16-7-8-17(21)19(13-16)27(24,25)22-9-4-10-23-11-12-26-18(14-23)15-5-2-1-3-6-15/h1-3,5-8,13,18,22H,4,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESAQBOGDIKFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

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